molecular formula C19H12N4OS B2820682 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 174535-76-3

1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

Katalognummer B2820682
CAS-Nummer: 174535-76-3
Molekulargewicht: 344.39
InChI-Schlüssel: NJYNCXKTKQAJHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

These compounds are novel CDK2 inhibitors and are appealing targets for cancer treatment . They were designed and synthesized as small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the queried compound, demonstrated their effectiveness as inhibitors of the DNA polymerase III enzyme in Staphylococcus aureus and other Gram-positive bacteria. This suggests potential applications in developing novel antimicrobial agents (Ali et al., 2003).

  • Tyrosine Kinase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine, which have structural similarity to the queried compound, were found to be potent inhibitors of receptor tyrosine kinases, including VEGFR and PDGFR kinases. This indicates potential use in cancer therapies and treatment of diseases related to angiogenesis (Frey et al., 2008).

  • Cognitive Impairment Treatment : A class of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and found effective as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

  • Anticancer and Anti-Inflammatory Properties : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed their properties as anticancer and anti-inflammatory agents. This points to potential applications in developing new treatments for various cancers and inflammation-related diseases (Abdelriheem et al., 2017).

  • Nonsteroidal Anti-Inflammatory Drugs : Certain pyrazolo[1,5-a]pyrimidine compounds were synthesized and identified as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic activity compared to other NSAIDs. This suggests their utility in safer anti-inflammatory therapies (Auzzi et al., 1983).

  • Antiallergic Activity : Some [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives exhibited significant antiallergic activities, suggesting potential applications in the treatment of allergy-related conditions (Suzuki et al., 1992).

  • Antihypertensive Activity : A study on 6-phenylpyrazolo[3,4-d]pyrimidones showed these compounds to be specific inhibitors of cGMP specific phosphodiesterase, with some derivatives exhibiting significant oral antihypertensive activity (Dumaitre & Dodic, 1996).

Wirkmechanismus

The compounds inhibit CDK2, which is an appealing target for cancer treatment . They have shown significant cytotoxic activities against MCF-7 and HCT-116 .

Eigenschaften

IUPAC Name

6,12-diphenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4OS/c24-18-15-11-20-23(14-9-5-2-6-10-14)17(15)21-19-22(18)16(12-25-19)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNCXKTKQAJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.